Dotap

Description

Properties

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVJHCQQUFDPLU-YEUCEMRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029587 | |

| Record name | 1,2-Dioleoyloxy-3-(trimethylammonium)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113669-21-9 | |

| Record name | DOTAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113669-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioleoyloxy-3-(trimethylammonium)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113669219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioleoyloxy-3-(trimethylammonium)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOTAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR86K0XRQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Principles of DOTAP in Gene Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-viral gene delivery, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has established itself as a cornerstone cationic lipid. Its enduring prevalence in research and preclinical studies is a testament to its reliability, versatility, and well-characterized profile. This technical guide provides an in-depth exploration of this compound's core principles, offering a comprehensive resource for professionals engaged in the development of nucleic acid-based therapeutics. We will delve into its mechanism of action, formulation strategies, and provide practical guidance for its application in gene delivery.

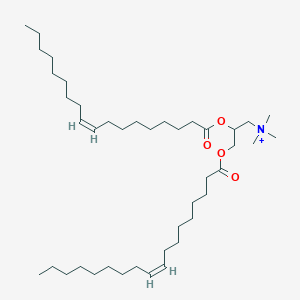

This compound: Chemical Structure and Properties

This compound is a cationic lipid characterized by a positively charged trimethylammonium head group linked to two oleoyl fatty acid chains. This amphipathic structure is central to its function in gene delivery. The positive charge facilitates the initial electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA). The lipidic tails contribute to the formation of stable liposomal structures and their subsequent interaction with cell membranes.

Mechanism of Gene Delivery

The delivery of genetic material into a target cell using this compound-based formulations is a multi-step process, beginning with the formation of a lipoplex and culminating in the release of the nucleic acid into the cytoplasm.

Lipoplex Formation

The initial and critical step is the spontaneous self-assembly of this compound liposomes and nucleic acids into a condensed, nanoparticle structure known as a lipoplex. The electrostatic interactions between the cationic head of this compound and the anionic phosphate groups of the nucleic acid drive this process, resulting in the encapsulation and protection of the genetic cargo from enzymatic degradation.

Experimental Workflow for Lipoplex Formation

Caption: A simplified workflow for the formation of this compound-nucleic acid lipoplexes.

Cellular Uptake and Endosomal Escape

This compound-based lipoplexes primarily enter cells through endocytosis.[1][2][3] The positively charged surface of the lipoplex interacts with the negatively charged proteoglycans on the cell surface, initiating the endocytic process. The predominant pathway for the internalization of this compound lipoplexes is clathrin-mediated endocytosis.[1][3][4]

Once inside the cell, the lipoplex is enclosed within an endosome. For the genetic cargo to be effective, it must escape the endosome before it fuses with a lysosome, where enzymatic degradation would occur. The "proton sponge" effect, often attributed to polymers, is less prominent for lipids. Instead, the cationic lipids in the lipoplex are thought to interact with the anionic lipids of the endosomal membrane. This interaction can lead to the destabilization of the endosomal membrane, potentially through the formation of non-bilayer lipid structures, facilitating the release of the nucleic acid into the cytoplasm.[5][6]

Signaling Pathway of this compound-Mediated Gene Delivery

Caption: Cellular uptake and intracellular trafficking of this compound lipoplexes.

Formulation Strategies for Enhanced Delivery

While this compound can be used as a sole lipid component, its efficacy is often significantly enhanced by the inclusion of "helper" lipids. These co-lipids can improve lipoplex stability, increase transfection efficiency, and reduce cytotoxicity.

-

Dioleoylphosphatidylethanolamine (DOPE): DOPE is a fusogenic lipid that can promote the destabilization of the endosomal membrane, thereby facilitating the release of the nucleic acid cargo into the cytoplasm. It is thought to adopt a non-bilayer, hexagonal phase under acidic conditions within the endosome, which disrupts the membrane integrity.

-

Cholesterol: The inclusion of cholesterol can modulate the fluidity and stability of the liposome bilayer. It can help to reduce the leakage of encapsulated contents and improve the stability of the lipoplexes in the presence of serum.

The molar ratio of this compound to helper lipids is a critical parameter that must be optimized for each cell type and application.

Quantitative Data on Transfection Efficiency and Cytotoxicity

The performance of this compound-based formulations is highly dependent on the cell type, the nucleic acid being delivered, and the specific formulation parameters. Below is a summary of representative data from the literature.

| Cell Line | Nucleic Acid | Formulation (Molar Ratio) | Transfection Efficiency | Cytotoxicity | Reference |

| HeLa | pDNA | This compound:DOPE:Cholesterol (50:25:25) | High | >80% viability at optimal ratio | [4] |

| A549 | pDNA | This compound:DOPE:Cholesterol (50:25:25) | High | >80% viability at optimal ratio | [4] |

| SPC-A1 | pDNA | This compound:DOPE:Cholesterol (50:25:25) | High | >80% viability at optimal ratio | [4] |

| SK-OV-3 | mRNA | This compound:Cholesterol (1:3) | ~50% GFP-positive cells | Not specified | [7] |

| Huh7 | pDNA | This compound:DOPE (3:1) | High | Not specified | [8] |

| AGS | pDNA | This compound:DOPE (3:1) | High | Not specified | [8] |

| COS7 | pDNA | This compound:DOPE (1:1) | High | Not specified | [8] |

| HEK293T | mRNA | This compound:DOPE:Cholesterol | High | Not specified | [9] |

Note: Transfection efficiency and cytotoxicity are relative and can vary significantly between experiments. The data presented here are for comparative purposes.

Experimental Protocol: In Vitro DNA Transfection

This section provides a generalized protocol for the transfection of plasmid DNA into mammalian cells using a this compound-based formulation. Optimization is crucial for achieving the best results with a specific cell line.

Materials

-

This compound liposome solution (e.g., 1 mg/mL)

-

Helper lipid (e.g., DOPE or Cholesterol) if preparing custom liposomes

-

Highly purified plasmid DNA (1 µg/µL)

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium with serum

-

24-well tissue culture plates

-

Sterile microcentrifuge tubes

Cell Seeding

-

The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Incubate the cells overnight at 37°C in a humidified CO₂ incubator.

Lipoplex Preparation (per well)

-

Dilute DNA: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently by flicking the tube.

-

Dilute this compound: In a separate sterile microcentrifuge tube, dilute 1-2 µL of the this compound liposome solution in 50 µL of serum-free medium. The optimal this compound:DNA ratio (typically between 2:1 and 6:1 by weight) should be determined empirically.

-

Combine and Incubate: Add the diluted DNA solution to the diluted this compound solution all at once. Mix immediately by gentle vortexing or pipetting.

-

Incubate the lipoplex mixture for 15-30 minutes at room temperature to allow for complex formation.

Transfection

-

Remove the growth medium from the cells.

-

Wash the cells once with serum-free medium.

-

Add 400 µL of serum-free medium to the 100 µL of lipoplex mixture.

-

Add the 500 µL of the final lipoplex-containing medium to the cells in the well.

-

Incubate the cells with the lipoplex mixture for 4-6 hours at 37°C.

-

After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

-

Incubate the cells for 24-72 hours before assaying for gene expression.

Experimental Workflow for In Vitro Transfection

Caption: A timeline of a typical in vitro transfection experiment using this compound.

Conclusion

This compound remains a vital tool in the field of gene delivery due to its straightforward application and proven efficacy. A thorough understanding of its mechanism of action, the importance of formulation with helper lipids, and the need for empirical optimization are key to harnessing its full potential. This guide provides a foundational understanding for researchers and developers, enabling them to effectively utilize this compound-based systems in their pursuit of novel genetic medicines. As the field of gene therapy continues to evolve, the principles established with foundational lipids like this compound will undoubtedly inform the design of the next generation of delivery vehicles.

References

- 1. Gene transfer by means of lipo- and polyplexes: role of clathrin and caveolae-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipoplex-mediated transfection of mammalian cells occurs through the cholesterol-dependent clathrin-mediated pathway of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of clathrin- and caveolae-mediated endocytosis in gene transfer mediated by lipo- and polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cholesterol Sequestration from Caveolae/Lipid Rafts Enhances Cationic Liposome-Mediated Nucleic Acid Delivery into Endothelial Cells - ProQuest [proquest.com]

The Core Mechanism of DOTAP Transfection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for DOTAP (N-(1-(2,3-Dioleoyloxy)propyl)-N,N,N-trimethylammonium methyl-sulfate), a widely utilized cationic lipid for the delivery of nucleic acids into cells. We will delve into the physicochemical principles governing its function, the cellular processes it hijacks for entry, and the critical steps leading to the successful expression of the genetic payload.

Physicochemical Properties and Lipoplex Formation

This compound is an amphiphilic molecule characterized by a positively charged quaternary ammonium headgroup and two unsaturated oleoyl hydrocarbon tails.[1] This structure is fundamental to its role in transfection. The cationic headgroup facilitates the initial interaction and condensation of negatively charged nucleic acids (DNA or RNA) through electrostatic interactions.[2][3]

The spontaneous self-assembly of this compound and nucleic acids in an aqueous environment results in the formation of nano-sized complexes known as lipoplexes .[2] The overall charge of these lipoplexes, determined by the charge ratio of cationic lipid to the phosphate backbone of the nucleic acid (N/P ratio), is a critical parameter for successful transfection. A net positive charge is generally required for efficient binding to the anionic cell surface.[4]

The inclusion of a neutral "helper" lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), is a common strategy to enhance transfection efficiency. DOPE's conical shape promotes the formation of an inverted hexagonal phase, which is crucial for the destabilization of the endosomal membrane, a key step for the release of the nucleic acid cargo into the cytoplasm.[5][6]

Quantitative Data on Lipoplex Characteristics

The physicochemical properties of this compound-based lipoplexes are highly dependent on their composition and the conditions of their formation. The following table summarizes typical quantitative data for these complexes.

| Parameter | Value/Range | Key Influencing Factors |

| Lipoplex Size (Diameter) | 100 - 500 nm | N/P ratio, lipid concentration, presence of helper lipids (e.g., DOPE, cholesterol), ionic strength of the buffer.[7] |

| Zeta Potential | +30 to +60 mV | N/P ratio, lipid composition. An increase in the N/P ratio generally leads to a higher positive zeta potential.[8] |

| Transfection Efficiency | Highly variable (5% to >80%) | Cell type, N/P ratio, lipoplex size, presence of serum, helper lipid composition.[9][10] |

| Cytotoxicity | Increases with higher this compound concentration and N/P ratio. | Cell type, exposure time, lipoplex concentration.[11] |

Cellular Uptake and Endosomal Escape

The journey of the lipoplex into the cell begins with its electrostatic interaction with the negatively charged proteoglycans on the cell surface. Following this initial binding, the lipoplex is internalized primarily through endocytosis .[3] Several endocytic pathways have been implicated in the uptake of this compound-based lipoplexes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][12][13] The specific pathway utilized can be cell-type dependent.[3]

Once inside the cell, the lipoplex is encapsulated within an endosome. For the transfection to be successful, the nucleic acid must escape the endosome before it is degraded by lysosomal enzymes. This endosomal escape is a critical and often rate-limiting step.[14][15]

The proposed mechanism for endosomal escape of this compound lipoplexes involves the interaction of the cationic lipids of the lipoplex with the anionic lipids of the endosomal membrane. This interaction leads to the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase, which destabilizes the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm.[6][16]

Intracellular Trafficking and Nuclear Entry

Upon release into the cytoplasm, the nucleic acid must reach its site of action. For plasmid DNA, this requires translocation into the nucleus for transcription to occur. The nuclear envelope presents another significant barrier. While the exact mechanism is not fully elucidated, it is believed that plasmid DNA can enter the nucleus during cell division when the nuclear envelope breaks down. For non-dividing cells, nuclear import is less efficient. For siRNA and mRNA, their site of action is the cytoplasm, so nuclear entry is not necessary.

Experimental Protocols

Preparation of this compound/DOPE Liposomes

Methodology: This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

This compound

-

DOPE

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Dissolve this compound and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.

-

Create a thin lipid film by evaporating the chloroform using a rotary evaporator.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing. This will form multilamellar vesicles (MLVs).

-

For a uniform size distribution, subject the MLV suspension to five freeze-thaw cycles.

-

Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.

-

Store the resulting unilamellar liposomes at 4°C.

Lipoplex Formation and Cell Transfection

Methodology: This protocol provides a general procedure for the transfection of adherent mammalian cells in a 6-well plate format.

Materials:

-

Prepared this compound/DOPE liposomes

-

Plasmid DNA (1 µg/µL)

-

Serum-free medium (e.g., Opti-MEM)

-

Complete growth medium

-

Adherent cells (seeded to be 70-90% confluent at the time of transfection)

Procedure:

-

Lipoplex Preparation: a. In a sterile microcentrifuge tube, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium. b. In a separate sterile microcentrifuge tube, dilute 10 µL of the this compound/DOPE liposome solution into 100 µL of serum-free medium. c. Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. d. Incubate the mixture for 20-30 minutes at room temperature to allow for lipoplex formation.

-

Cell Transfection: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add 800 µL of serum-free medium to the lipoplex solution to bring the final volume to 1 mL. c. Add the lipoplex-containing medium to the cells. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation, add 1 mL of complete growth medium containing 20% serum to each well (for a final serum concentration of 10%). f. Continue to incubate the cells for 24-48 hours before assaying for gene expression.

Signaling Pathways and Experimental Workflows

Caption: Overview of the this compound transfection mechanism.

Caption: Experimental workflow for this compound-mediated transfection.

Caption: The proposed mechanism of endosomal escape.

References

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. A molecular view on the escape of lipoplexed DNA from the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of endocytic uptake in transfection efficiency of solid lipid nanoparticles-based nonviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of specific endocytic pathways in electrotransfection of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A molecular view on the escape of lipoplexed DNA from the endosome | eLife [elifesciences.org]

- 15. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Cationic Lipids in Advanced Drug Delivery Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic lipids are essential components in the design of non-viral vectors for drug delivery, particularly for nucleic acid-based therapeutics like mRNA, siRNA, and plasmid DNA. These amphiphilic molecules, characterized by a positively charged headgroup, a hydrophobic tail, and a linker, are instrumental in the formulation of lipid nanoparticles (LNPs). Their primary role is to electrostatically interact with and encapsulate negatively charged drug molecules, protect them from enzymatic degradation, and facilitate their delivery across the cell membrane into the cytoplasm, a critical step for therapeutic action. This technical guide delves into the core principles of cationic lipid-mediated drug delivery, offering a comprehensive overview of their mechanism of action, formulation strategies, and the experimental protocols used for their evaluation.

Mechanism of Action: Overcoming Biological Barriers

The journey of a lipid-nanoparticle-encapsulated drug from administration to its intracellular target is fraught with biological barriers. Cationic lipids are engineered to overcome these challenges through a multi-step process.

1.1. Encapsulation of Therapeutic Cargo:

The formulation process typically involves the rapid mixing of lipids dissolved in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid cargo at a low pH.[1][2] At this acidic pH, ionizable cationic lipids become protonated, acquiring a positive charge that facilitates strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids.[3][4] This interaction neutralizes the charge and initiates the self-assembly of the lipid-nucleic acid core, around which other lipid components arrange to form the final LNP structure.[1]

1.2. Cellular Uptake through Endocytosis:

Once in the bloodstream, LNPs interact with the negatively charged cell surface, promoting cellular uptake. This process is primarily mediated by endocytosis.[5][6] Depending on the LNP composition and cell type, various endocytic pathways may be involved, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[6][7] The presence of specific helper lipids and the overall surface charge of the LNP can influence the preferred uptake mechanism.[5]

1.3. Endosomal Escape: The Critical Step:

Following endocytosis, the LNP is enclosed within an endosome. For the therapeutic cargo to be effective, it must be released into the cytoplasm before the endosome fuses with a lysosome, where the cargo would be degraded. This process, known as endosomal escape, is a major bottleneck in drug delivery, with estimates suggesting that as little as 1-2% of the administered cargo may reach the cytoplasm.[6][8]

Cationic and, more specifically, ionizable lipids are crucial for mediating endosomal escape. As the endosome matures, its internal pH drops from ~6.5 in the early endosome to ~5.5 in the late endosome.[8] This acidic environment protonates the ionizable lipids within the LNP, causing them to become positively charged.[8] These now cationic lipids can interact with the negatively charged lipids of the endosomal membrane, leading to the destabilization of the membrane and the subsequent release of the therapeutic cargo into the cytoplasm.[8]

Types of Cationic Lipids and LNP Components

The efficacy and safety of an LNP formulation are highly dependent on its composition. A typical LNP formulation consists of four main components:

-

Cationic/Ionizable Lipid: This is the key functional component responsible for encapsulating the nucleic acid and facilitating endosomal escape. Common examples include DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethyl)-carbamoyl] cholesterol), and various proprietary ionizable lipids like DLin-MC3-DMA and SM-102.[9][10]

-

Helper Lipid: These are neutral or zwitterionic lipids that contribute to the structural integrity of the LNP and can aid in endosomal escape. Dioleoylphosphatidylethanolamine (DOPE) is a common fusogenic helper lipid that promotes the transition from a bilayer to a non-bilayer structure, which is thought to facilitate membrane fusion and cargo release.[10][11]

-

Cholesterol: This structural lipid helps to stabilize the lipid bilayer, modulate its fluidity, and can improve circulation stability.[10][12]

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to provide a hydrophilic shield on the surface of the LNP. This PEG layer reduces opsonization (the process of being marked for destruction by the immune system) and increases circulation time in the bloodstream.[12]

Quantitative Data on Cationic Lipid Formulations

The choice of cationic lipid and the molar ratios of the different lipid components significantly impact the physicochemical properties and biological activity of the resulting LNPs. The following tables summarize quantitative data from comparative studies.

| Formulation (Molar Ratio) | Cationic Lipid | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DOPE/DC-Chol (1:1) | DC-Cholesterol | ~134.4 | - | 31.2 | [10][13] |

| DOPE/DOTAP/DC-Chol | This compound & DC-Chol | ~150 | +26 | 18.6 | [10] |

| DOPE/DOTAP/Chol | This compound | ~550 | +0.5 | 3.2 | [10] |

| This compound:Cholesterol (1:1) | This compound | 165.7 ± 4.3 | +45.2 ± 1.5 | Not Reported | [14] |

Table 1: Physicochemical properties of various cationic lipid-based LNP formulations.

| Cationic Lipid | Cell Line | N/P Ratio* | Transfection Efficiency (% of cells) | Reference |

| Novel Lipid 1a | 293T | 3 | ~55% | [2] |

| DC-Cholesterol | 293T | 3 | ~40% | [2] |

| Novel Lipid 1b | 293T | 5 | ~45% | [2] |

| DC-Cholesterol | 293T | 5 | ~40% | [2] |

| LPHNS (6% this compound) | HEK293 | 90:1 (w/w) | 48% | [3] |

| LPHNS (24% this compound) | HEK293 | 90:1 (w/w) | 85% | [3] |

*Table 2: In vitro transfection efficiency of different cationic lipid formulations. *N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid. *w/w ratio of nanospheres to pDNA.

Experimental Protocols

The development and optimization of LNP formulations require a suite of standardized experimental procedures to characterize their physical properties and assess their biological function.

4.1. LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing LNPs with controlled size and high encapsulation efficiency.

Protocol:

-

Preparation of Lipid Solution: Prepare a stock solution of the desired lipids (e.g., ionizable lipid, DSPC, cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5) in 200 proof ethanol.[15]

-

Preparation of Nucleic Acid Solution: Dilute the mRNA or siRNA stock in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).[15]

-

Microfluidic Mixing: Prime the microfluidic mixing device (e.g., NanoAssemblr) with ethanol and then with the aqueous buffer.[15] Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and mount them on a syringe pump connected to the microfluidic cartridge.[15] Initiate mixing at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).[16]

-

Purification and Concentration: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, which neutralizes the surface charge of the ionizable lipids.[17] This step is followed by concentration using a centrifugal filter device.

-

Sterilization: The final LNP formulation is sterilized by passing it through a 0.22 µm filter.

4.2. Characterization of Physicochemical Properties

-

Particle Size and Polydispersity Index (PDI):

-

Protocol: Dilute the LNP sample (e.g., 1:100) in 1x PBS.[17] Transfer the diluted sample to a disposable cuvette.[19] Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).[19] Set the dispersant to water and perform the measurement. The instrument reports the Z-average diameter and the PDI, which indicates the width of the size distribution (a PDI < 0.3 is generally considered acceptable).[4]

-

Zeta Potential:

-

Technique: Laser Doppler Velocimetry.[18]

-

Protocol: Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for an accurate measurement.[20] Load the sample into a disposable folded capillary cell, ensuring no air bubbles are present.[19][20] Place the cell into the instrument and perform the measurement. The zeta potential provides information about the surface charge of the nanoparticles.

-

4.3. Determination of mRNA Encapsulation Efficiency

-

Protocol:

-

Prepare a standard curve of the free mRNA in TE buffer.

-

Prepare two sets of LNP samples.

-

To the first set, add the RiboGreen reagent directly. The fluorescence measured corresponds to the amount of unencapsulated ("free") mRNA.[22]

-

To the second set, first add a surfactant like Triton X-100 (to a final concentration of 0.5-1%) to lyse the LNPs, then add the RiboGreen reagent.[21][22] The fluorescence measured corresponds to the total amount of mRNA.

-

Calculate the encapsulation efficiency (EE) using the following formula:[22] EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

-

4.4. In Vitro Evaluation

-

Transfection Efficiency:

-

Protocol:

-

Seed cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.[17][23]

-

Dilute the LNP-mRNA (encoding a reporter protein like luciferase or GFP) formulation to the desired concentrations in a complete cell culture medium.[17]

-

Replace the existing medium in the wells with the LNP-containing medium.[17]

-

Incubate for a specified period (e.g., 24-48 hours).[17][24]

-

Assess reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luciferase assay kit.[17] For GFP, measure fluorescence using flow cytometry or a fluorescence microscope.[24]

-

-

-

Cytotoxicity Assay:

-

Technique: MTT Assay.[25]

-

Protocol:

-

Seed cells in a 96-well plate as described above.[25]

-

Treat the cells with a range of concentrations of the LNP formulation and incubate for 24-48 hours. Include untreated cells as a control.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[25]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

-

-

Conclusion and Future Directions

Cationic lipids are the cornerstone of modern LNP-based drug delivery systems, enabling the clinical translation of nucleic acid therapeutics, most notably the COVID-19 mRNA vaccines. Their ability to encapsulate, protect, and facilitate the intracellular delivery of genetic material is unparalleled among non-viral vectors. The continued development of novel ionizable lipids with improved efficacy and safety profiles is a key area of research. Future advancements will likely focus on designing lipids that can target specific tissues or cell types, further enhancing the therapeutic window and minimizing off-target effects. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and developers working to harness the power of cationic lipids for the next generation of medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. youtube.com [youtube.com]

- 5. liposomes.ca [liposomes.ca]

- 6. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 12. google.com [google.com]

- 13. Physicochemical Factors That Influence the Biocompatibility of Cationic Liposomes and Their Ability to Deliver DNA to the Nuclei of Ovarian Cancer SK-OV-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. abpbio.com [abpbio.com]

- 22. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 25. static.igem.wiki [static.igem.wiki]

An In-depth Technical Guide to DOTAP Liposomes: Principle and Formulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) liposomes, covering their fundamental principles, formulation methodologies, and key characterization techniques. It is designed to serve as a technical resource for researchers and professionals involved in the development of lipid-based drug and gene delivery systems.

Core Principle of this compound Liposomes

This compound is a cationic lipid that is instrumental in the formation of liposomes, which are spherical vesicles composed of one or more lipid bilayers.[1] The defining characteristic of this compound liposomes is their net positive surface charge, which is central to their function as delivery vehicles for negatively charged molecules such as nucleic acids (DNA and siRNA) and certain drugs.[1][2] This positive charge facilitates the electrostatic interaction with the negatively charged cell membranes of target cells, promoting cellular uptake.[2][3]

The primary mechanism of action involves the condensation of anionic cargo and subsequent interaction with the cell surface. Once associated with the cell membrane, this compound liposomes are typically internalized through endocytosis.[4] A critical step for successful delivery is the subsequent escape of the liposome or its contents from the endosomal pathway into the cytoplasm, thereby avoiding degradation in the lysosomes.[4] The efficiency of this endosomal escape is a key determinant of the overall efficacy of the delivery system.

The Role of Helper Lipids

To enhance the stability and transfection efficiency of this compound liposomes, "helper" lipids are often incorporated into the formulation. The two most common helper lipids are cholesterol and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

-

Cholesterol: The inclusion of cholesterol into the lipid bilayer modulates its fluidity and stability.[5][6] It can increase the packing density of the phospholipids, reduce the permeability of the membrane, and enhance the overall stability of the liposome structure.[7] This increased stability can lead to improved transfection efficiency by facilitating endosomal escape.[5][6][8]

-

DOPE: DOPE is a neutral lipid known for its propensity to form non-bilayer, inverted hexagonal phases.[9] This characteristic is believed to be crucial for promoting the fusion of the liposomal membrane with the endosomal membrane, a key step in the endosomal escape of the cargo.[9][10] The inclusion of DOPE has been shown to significantly enhance the transfection efficiency of cationic liposomes.[3][9][10]

Formulation of this compound Liposomes

The most widely used method for preparing this compound liposomes is the thin-film hydration technique .[11] This method involves the dissolution of lipids in an organic solvent, evaporation of the solvent to form a thin lipid film, and subsequent hydration of the film with an aqueous buffer. This process results in the formation of multilamellar vesicles (MLVs), which are then typically downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

Experimental Protocol: Thin-Film Hydration Method

Materials:

-

This compound (1,2-dioleoyl-3-trimethylammonium-propane)

-

Helper lipid (e.g., Cholesterol or DOPE)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Dissolution: Dissolve this compound and the chosen helper lipid (e.g., cholesterol or DOPE) in an appropriate organic solvent in a round-bottom flask. The molar ratio of this compound to the helper lipid will influence the characteristics of the final liposomes.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. It is crucial to ensure complete removal of the organic solvent.

-

Film Drying: Further dry the lipid film under a high vacuum for at least one hour to remove any residual solvent.

-

Hydration: Add the aqueous hydration buffer to the flask containing the dried lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature (Tc) of the lipids. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

-

Downsizing (Sonication or Extrusion):

-

Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath or probe sonicator. Sonication should be performed in an ice bath to prevent overheating and degradation of the lipids.

-

Extrusion: For the formation of more uniformly sized large unilamellar vesicles (LUVs), the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size using a liposome extruder. This process is typically performed 10-20 times.[12]

-

Characterization of this compound Liposomes

The physicochemical properties of this compound liposomes are critical determinants of their in vitro and in vivo performance. Key parameters to characterize include particle size, polydispersity index (PDI), and zeta potential.

Experimental Protocol: Characterization by Dynamic Light Scattering (DLS)

Instrumentation:

-

A dynamic light scattering (DLS) instrument capable of measuring particle size, PDI, and zeta potential.

Procedure:

-

Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument being used.

-

Size and PDI Measurement:

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform the measurement to obtain the average particle size (hydrodynamic diameter) and the polydispersity index (PDI). The PDI is a measure of the heterogeneity of the particle sizes in the sample, with values below 0.3 generally considered acceptable for liposomal formulations.[13]

-

-

Zeta Potential Measurement:

-

For zeta potential measurement, dilute the liposome sample in an appropriate low-ionic-strength buffer or deionized water.

-

Perform the measurement to determine the surface charge of the liposomes. For this compound liposomes, a positive zeta potential is expected.

-

Data Presentation: Comparison of this compound Liposome Formulations

The following tables summarize representative quantitative data for different this compound liposome formulations.

| Formulation (Molar Ratio) | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| This compound:Cholesterol (1:1) | 147.5 ± 2.89 | < 0.2 | +12.26 ± 0.54 | [11] |

| This compound:DOPE (1:1) | ~150 | ~0.2 | ~+55 | [3] |

| This compound:Cholesterol (1:3) | ~150 | < 0.2 | ~+49 | [14] |

| This compound:DOPE:Cholesterol | 147.5 ± 2.89 | < 0.2 | +12.26 ± 0.54 | [11] |

| Formulation | Encapsulation Efficiency (%) | Reference |

| This compound:Cholesterol:ATRA (5:4:1) | 93.7 ± 3.6 | [15] |

| This compound/DOPE/HSPC/Cholesterol (siRNA) | ~98 | [11] |

Cellular Uptake and Endosomal Escape Mechanisms

The delivery of cargo into the cytoplasm by this compound liposomes is a multi-step process involving cellular uptake and subsequent escape from endocytic vesicles.

Cellular Uptake: Clathrin-Mediated Endocytosis

One of the primary pathways for the internalization of this compound liposomes is clathrin-mediated endocytosis.[16] This process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles containing the liposomes.[17] These vesicles then traffic into the cell and fuse with early endosomes.[16]

Endosomal Escape Mechanisms

For the encapsulated cargo to exert its biological effect, it must be released from the endosome into the cytoplasm. Cationic liposomes employ several mechanisms to achieve this critical step.

The presence of DOPE in the liposome formulation is thought to facilitate endosomal escape through membrane fusion. As the endosome matures, its internal pH drops. This acidic environment can induce a conformational change in DOPE from a bilayer to a non-bilayer hexagonal phase, which destabilizes the endosomal membrane and promotes the release of the liposome's contents into the cytoplasm.[9][18]

The "proton sponge" hypothesis is another proposed mechanism for endosomal escape. Cationic lipids with buffering capacity, such as those with amine groups, can become protonated as the pH within the endosome decreases. This influx of protons is followed by an influx of chloride ions to maintain charge neutrality, leading to an increase in osmotic pressure within the endosome. The resulting osmotic swelling can eventually lead to the rupture of the endosomal membrane and the release of its contents into the cytoplasm.[19]

Experimental Protocol: Quantification of Encapsulation Efficiency

Determining the amount of drug or nucleic acid successfully encapsulated within the liposomes is a critical step in formulation development. A common method for this is UV-Vis spectroscopy.

Principle:

This method involves separating the unencapsulated ("free") drug from the liposome-encapsulated drug. The amount of free drug is then quantified using a UV-Vis spectrophotometer, and the encapsulation efficiency is calculated by subtracting the amount of free drug from the total amount of drug used in the formulation.

Materials:

-

Liposome formulation containing the drug of interest

-

UV-Vis spectrophotometer

-

Centrifugal filter units (with a molecular weight cut-off that retains the liposomes but allows the free drug to pass through) or size exclusion chromatography columns

-

Appropriate buffer

Procedure:

-

Separation of Free Drug:

-

Using Centrifugal Filter Units: Place a known volume of the liposome suspension into the upper chamber of the centrifugal filter unit. Centrifuge according to the manufacturer's instructions. The filtrate in the lower chamber will contain the unencapsulated drug.

-

Using Size Exclusion Chromatography: Pass a known volume of the liposome suspension through a size exclusion chromatography column. The liposomes will elute first, followed by the smaller, free drug molecules. Collect the fractions containing the free drug.

-

-

Quantification of Free Drug:

-

Measure the absorbance of the filtrate or the collected fractions containing the free drug at the wavelength of maximum absorbance (λmax) for the drug.

-

Determine the concentration of the free drug using a pre-established standard curve of the drug in the same buffer.

-

-

Calculation of Encapsulation Efficiency (EE%):

EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100

Conclusion

This compound liposomes represent a versatile and effective platform for the delivery of a wide range of therapeutic agents. Their cationic nature facilitates interaction with target cells, and the incorporation of helper lipids can significantly enhance their delivery efficiency. A thorough understanding of the formulation principles, characterization techniques, and mechanisms of cellular uptake and endosomal escape is essential for the rational design and optimization of this compound-based delivery systems for clinical and research applications. This guide provides a foundational framework for researchers to develop and evaluate novel this compound liposome formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. bioconductor.org [bioconductor.org]

- 5. dovepress.com [dovepress.com]

- 6. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. wyatt.com [wyatt.com]

- 9. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]

- 10. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 11. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 13. news-medical.net [news-medical.net]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Liposome nano‐formulation with cationic polar lipid this compound and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. escholarship.org [escholarship.org]

The Dawn of Lipofection: Early Applications of DOTAP and its Progenitors in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of cationic lipids revolutionized the field of molecular biology, providing a powerful new tool for introducing nucleic acids into cells. Among the pioneers of this technology was N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a close precursor to the widely used 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). This technical guide delves into the foundational research that established the utility of these cationic lipids, focusing on the early applications of DOTMA and the subsequent development and adoption of this compound. We will explore the initial key research areas, provide detailed experimental protocols from seminal studies, and present quantitative data comparing these novel methods to the established techniques of the time.

From Concept to Application: The Birth of Cationic Lipid-Mediated Transfection

Prior to the late 1980s, the primary methods for introducing foreign DNA into cultured cells were calcium phosphate precipitation and DEAE-dextran-mediated transfection. While functional, these techniques were often inefficient, cytotoxic, and highly dependent on specific cell types and experimental conditions. The breakthrough came in 1987 when Felgner and colleagues introduced a novel method they termed "lipofection," which utilized liposomes formulated with the synthetic cationic lipid DOTMA.[1][2] This approach was based on the principle that the positively charged headgroup of the cationic lipid would spontaneously interact with the negatively charged phosphate backbone of DNA, forming a lipid-DNA complex, or "lipoplex." This complex could then fuse with the cell membrane, facilitating the delivery of the genetic material into the cytoplasm.

The initial research demonstrated that lipofection was not only a simpler and more reproducible method but also significantly more efficient than its predecessors, showing a 5- to over 100-fold increase in transfection efficiency depending on the cell line.[1][2] This pioneering work with DOTMA laid the groundwork for the development and widespread adoption of other cationic lipids, including this compound, which was first synthesized in 1990.

Key Early Research Applications

The initial applications of DOTMA and early this compound research primarily centered on two groundbreaking areas:

-

DNA Transfection in Eukaryotic Cells: The most immediate and impactful application was the delivery of plasmid DNA into a variety of eukaryotic cell lines for studies of gene expression and function. The ability to efficiently transfect cells that were previously difficult to work with opened up new avenues of research.

-

RNA Transfection: Shortly after the success with DNA, researchers demonstrated that DOTMA-containing liposomes could also efficiently deliver messenger RNA (mRNA) into cells, leading to the expression of the encoded protein.[1][3] This was a significant advancement for studying protein synthesis, function, and for potential therapeutic applications.

Quantitative Comparison of Early Transfection Methods

The seminal 1987 paper by Felgner et al. provided the first quantitative evidence of the superiority of lipofection over existing methods. The following tables summarize the key findings from this and other early studies.

| Cell Line | Transfection Method | Reporter Gene | Relative CAT Activity (% Acetylation) | Fold Increase over DEAE-Dextran |

| CV-1 | DEAE-Dextran | pSV2cat | 1.5 | 1 |

| CV-1 | Lipofection (DOTMA) | pSV2cat | 16.0 | 10.7 |

| COS-7 | DEAE-Dextran | pSV2cat | 8.0 | 1 |

| COS-7 | Lipofection (DOTMA) | pSV2cat | 48.0 | 6.0 |

| HTC | DEAE-Dextran | pSV2cat | <0.1 | 1 |

| HTC | Lipofection (DOTMA) | pSV2cat | 1.2 | >12 |

| Cell Line | Transfection Method | Reporter Gene | Stable Transfection Frequency (colonies per 10^5 cells) | Fold Increase over Calcium Phosphate |

| L-M(TK-) | Calcium Phosphate | pSV2neo | 3 | 1 |

| L-M(TK-) | Lipofection (DOTMA) | pSV2neo | 150 | 50 |

| CHO | Calcium Phosphate | pSV2neo | 10 | 1 |

| CHO | Lipofection (DOTMA) | pSV2neo | 100 | 10 |

Detailed Experimental Protocols from Foundational Studies

The following protocols are based on the methods described in the foundational papers by Felgner et al. (1987) and Malone et al. (1989).

Protocol 1: Preparation of DOTMA Liposomes for DNA Transfection

Materials:

-

N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)

-

Dioctadecanoylphosphatidylethanolamine (DOPE)

-

Chloroform

-

Sterile, deionized water

-

Nitrogen gas stream

-

Bath sonicator

Procedure:

-

Dissolve DOTMA and DOPE in chloroform at a 1:1 (wt/wt) ratio.

-

In a glass vial, evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the bottom of the vial.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film by adding sterile, deionized water to a final total lipid concentration of 2 mg/mL.

-

Vortex the vial vigorously for 10 minutes to form multilamellar vesicles (MLVs).

-

Sonicate the MLV suspension in a bath sonicator for 5-10 minutes, or until the suspension becomes translucent, indicating the formation of small unilamellar vesicles (SUVs).

-

The resulting liposome suspension can be stored at 4°C for several weeks.

Protocol 2: DNA Transfection using DOTMA Liposomes (Lipofection)

Materials:

-

Prepared DOTMA liposomes (from Protocol 1)

-

Plasmid DNA of interest

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium (with serum)

-

Eukaryotic cells in culture

Procedure:

-

Plate cells in a manner that they will be 50-80% confluent on the day of transfection.

-

For a 60 mm culture dish, dilute 10 µg of plasmid DNA into 1.5 mL of serum-free medium.

-

In a separate tube, dilute 50 µg of DOTMA liposomes into 1.5 mL of serum-free medium.

-

Combine the diluted DNA and diluted liposomes and mix gently.

-

Incubate the DNA-lipid mixture at room temperature for 10-15 minutes to allow for the formation of lipoplexes.

-

While the lipoplexes are forming, wash the cells once with serum-free medium.

-

Aspirate the wash medium and add the 3 mL of the DNA-lipid complex mixture to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

After the incubation period, add an equal volume of complete medium (containing serum) to the culture dish.

-

Continue to incubate the cells for 24-48 hours before assaying for gene expression.

Protocol 3: RNA Transfection using DOTMA Liposomes

Materials:

-

Prepared DOTMA liposomes (from Protocol 1)

-

in vitro transcribed RNA (e.g., luciferase mRNA)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Eukaryotic cells in culture

Procedure:

-

The day before transfection, plate the cells to be approximately 70% confluent on the day of the experiment.

-

For a 60 mm dish, dilute 5 µg of RNA into 1.5 mL of serum-free medium.

-

In a separate tube, dilute 50 µg of DOTMA liposomes into 1.5 mL of serum-free medium.

-

Gently mix the diluted RNA and diluted liposomes.

-

Incubate at room temperature for 10 minutes.

-

Wash the cells once with serum-free medium.

-

Add the RNA-lipid complex to the cells and incubate for 4 hours at 37°C.

-

Add an equal volume of complete medium and continue to incubate for 12-24 hours before assaying for protein expression.

Visualizing the Workflow and Underlying Principles

To better understand the processes and relationships described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for the preparation of DOTMA/DOPE liposomes.

Caption: The mechanism of cationic lipid-mediated gene delivery (lipofection).

Conclusion

The development of DOTMA and its successor, this compound, marked a pivotal moment in the history of molecular and cellular biology. The early applications of these cationic lipids in DNA and RNA transfection provided researchers with a tool that was not only more efficient but also more versatile and less cytotoxic than previous methods. The foundational studies of the late 1980s and early 1990s, with their detailed protocols and quantitative comparisons, paved the way for the widespread use of lipofection in academic and industrial research. This technology continues to be a cornerstone of modern life sciences, underpinning countless discoveries and forming the basis for novel therapeutic strategies.

References

The Formation of DOTAP-Based Lipoplexes: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the principles and methodologies behind the formation of lipoplexes using the cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). Designed for researchers, scientists, and drug development professionals, this document details the critical parameters influencing lipoplex formation, experimental protocols for their preparation and characterization, and the cellular mechanisms governing their uptake and subsequent intracellular trafficking.

Introduction to this compound and Lipoplex Formation

Cationic liposomes, particularly those formulated with this compound, are widely utilized non-viral vectors for the delivery of nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). The primary driving force behind the formation of a lipoplex—a complex of cationic liposomes and anionic nucleic acids—is the electrostatic interaction between the positively charged headgroup of this compound and the negatively charged phosphate backbone of the nucleic acid.[1] This interaction leads to the condensation of the nucleic acid and its encapsulation within a lipid-based nanoparticle, protecting it from degradation and facilitating its entry into target cells.

The efficiency of this compound-based lipoplexes as gene delivery vehicles is not solely dependent on the cationic lipid itself but is significantly influenced by the inclusion of neutral "helper" lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol. These helper lipids play crucial roles in stabilizing the liposomal structure and, more importantly, in promoting the release of the nucleic acid from endosomes following cellular uptake.

Physicochemical Principles of Lipoplex Formation

The formation of stable and effective this compound-based lipoplexes is a multifactorial process governed by several key physicochemical parameters. Understanding and controlling these factors is essential for optimizing transfection efficiency.

The Role of Lipid Composition

The choice and ratio of lipids in the liposome formulation are critical determinants of the resulting lipoplex's characteristics and biological activity.

-

This compound: As the primary cationic lipid, this compound's quaternary ammonium headgroup is responsible for the initial binding and condensation of nucleic acids.[1]

-

DOPE: This neutral helper lipid has a cone-shaped molecular structure that promotes the formation of inverted hexagonal (HII) phases. This property is believed to be crucial for destabilizing the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm.

-

Cholesterol: The inclusion of cholesterol can enhance the stability of lipoplexes in the presence of serum by increasing lipid packing and reducing non-specific interactions with proteins. It can also influence the cellular uptake pathway of the lipoplexes.[2]

The N/P Ratio

The N/P ratio, which represents the molar ratio of the nitrogen atoms in the cationic lipid (N) to the phosphate groups in the nucleic acid (P), is a critical parameter that dictates the overall charge of the lipoplex. A higher N/P ratio generally leads to a more positive surface charge, which can enhance the interaction with the negatively charged cell membrane. However, excessively high N/P ratios can also lead to increased cytotoxicity. Therefore, optimizing the N/P ratio is a crucial step in developing an effective and safe lipoplex formulation.

Quantitative Analysis of Formulation Parameters

The following tables summarize the impact of key formulation variables on the physicochemical properties of this compound-based lipoplexes.

Table 1: Effect of this compound/Helper Lipid Molar Ratio on Lipoplex Characteristics

| This compound:Helper Lipid (Molar Ratio) | Helper Lipid | Particle Size (nm) | Zeta Potential (mV) | Reference |

| 1:0 | - | Varies | High positive | |

| 3:1 | DOPE | Varies | Positive | |

| 1:1 | DOPE | Varies | Positive | [3] |

| 1:3 | DOPE | Varies | Positive | |

| 1:1 | Cholesterol | ~150-250 | +30 to +50 | [4] |

| 1:2 | Cholesterol | ~150-250 | +20 to +40 | [4] |

| 1:3 | Cholesterol | ~150-250 | +15 to +30 | [4] |

Table 2: Effect of N/P Ratio on Lipoplex Size and Zeta Potential

| N/P Ratio | Liposome Composition | Particle Size (nm) | Zeta Potential (mV) | Reference |

| 0.5 | This compound | ~260 | Negative | [5] |

| 1.0 | This compound | ~333 | Slightly Negative | [5] |

| 1.5 | This compound | ~303 | Near Neutral | [5] |

| 2.0 | This compound | ~331 | Slightly Positive | [5] |

| 2.5 | This compound | >1000 (Aggregation) | Positive | [5] |

| 4 | This compound/DOPE | ~179 | +42.8 | [6] |

| 8 | This compound/Cholesterol | Varies | Positive | [2] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based lipoplexes.

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method for producing multilamellar vesicles (MLVs) which are then sized down to form large unilamellar vesicles (LUVs).

-

Lipid Film Formation: Dissolve this compound and the chosen helper lipid(s) in chloroform in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by gentle agitation above the lipid transition temperature. This results in the formation of MLVs.

-

Extrusion: Subject the MLV suspension to sequential extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder. This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of LUVs.

Lipoplex Formation

-

Dilution: Dilute the nucleic acid and the liposome suspension separately in a suitable buffer (e.g., serum-free medium or HBS).

-

Mixing: Gently add the diluted nucleic acid to the diluted liposome suspension while vortexing or pipetting to ensure rapid and uniform mixing. The order of addition can influence the final lipoplex characteristics.

-

Incubation: Incubate the mixture at room temperature for a defined period (typically 15-30 minutes) to allow for the stable formation of lipoplexes.

Characterization Techniques

-

Dynamic Light Scattering (DLS): Used to determine the average particle size and size distribution of the liposomes and lipoplexes.

-

Zeta Potential Measurement: Measures the surface charge of the particles, which is a critical indicator of their stability and interaction with cell membranes.

-

Agarose Gel Retardation Assay: This assay is used to assess the ability of the cationic liposomes to bind and condense the nucleic acid. When the nucleic acid is fully complexed, its migration through the agarose gel is retarded.

Cellular Uptake and Intracellular Trafficking

The successful delivery of the nucleic acid cargo is contingent on the efficient cellular uptake of the lipoplex and the subsequent escape of the nucleic acid from the endosomal pathway.

Cellular Uptake Mechanisms

This compound-based lipoplexes primarily enter cells through endocytosis. The specific endocytic pathway can be influenced by the lipoplex composition and the cell type. Common pathways include:

-

Clathrin-Mediated Endocytosis: A major route for the internalization of many nanoparticles.

-

Caveolae-Mediated Endocytosis: This pathway is often implicated in the uptake of lipoplexes containing cholesterol.

-

Macropinocytosis: A less common, fluid-phase uptake mechanism.

Endosomal Escape

Once inside the cell, the lipoplex is enclosed within an endosome. For the nucleic acid to exert its biological effect, it must be released into the cytoplasm. This process, known as endosomal escape, is a major barrier to efficient gene delivery.

The inclusion of fusogenic lipids like DOPE is critical for this step. As the endosome matures, its internal pH decreases. This acidic environment is thought to trigger a conformational change in DOPE, promoting the transition from a bilayer to a non-bilayer hexagonal phase. This structural rearrangement destabilizes the endosomal membrane, leading to the formation of pores and the release of the nucleic acid into the cytoplasm.

Visualizing Workflows and Pathways

Experimental Workflow for Lipoplex Preparation and Characterization

Caption: Workflow for this compound lipoplex preparation and characterization.

Cellular Uptake and Endosomal Escape Pathway

References

- 1. A molecular view on the escape of lipoplexed DNA from the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Lipoplex Formulation Variables on the Protein Corona and Comparisons with in vitro Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of this compound/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improvement of DNA Vector Delivery of this compound Lipoplexes by Short-Chain Aminolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

biophysical characteristics of DOTAP lipids

An In-depth Technical Guide to the Biophysical Characteristics of DOTAP Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-trimethylammonium-propane, commonly known as this compound, is a pivotal cationic lipid in the field of non-viral gene delivery and drug formulation.[1] Its prominence stems from its ability to form stable complexes, known as lipoplexes, with negatively charged molecules like DNA and RNA through electrostatic interactions.[] This interaction is foundational for packaging and transporting genetic material into cells, making this compound an indispensable tool in gene therapy research and the development of nucleic acid-based therapeutics, including vaccines.[3][4]

This compound is an amphiphilic molecule characterized by a positively charged quaternary ammonium headgroup and two unsaturated oleoyl hydrocarbon chains.[][5] This structure allows it to self-assemble into liposomes in aqueous solutions. The positive charge of the headgroup is crucial as it does not vary with physiological pH, ensuring a consistent interaction with both nucleic acids and the anionic components of cell membranes.[6][7] This guide provides a comprehensive overview of the core biophysical characteristics of this compound, detailing its structural properties, behavior in formulations, and its interaction with cellular systems.

Core Biophysical Characteristics

The efficacy of this compound in delivery systems is governed by a set of distinct biophysical properties. These characteristics, from molecular structure to thermal behavior and surface charge, dictate the stability of formulations and the efficiency of transfection.

Molecular Structure

The this compound molecule consists of three primary components: a hydrophilic quaternary ammonium headgroup which carries a permanent positive charge, a propane linker, and two hydrophobic oleoyl tails.[][7] This amphiphilic nature drives the formation of lipid bilayers and, subsequently, liposomes in aqueous environments.

Caption: Molecular structure of the this compound lipid.

Quantitative Biophysical Data

The following tables summarize key quantitative data for this compound and its formulations, providing a comparative reference for formulation development.

Table 1: Zeta Potential of this compound-Based Formulations Zeta potential is a critical indicator of the surface charge of liposomes, influencing their stability and interaction with biological membranes. Pure this compound liposomes typically exhibit a high positive charge.[8] The inclusion of other lipids, such as cholesterol, or the encapsulation of charged molecules can modulate this value.[4][8]

| Formulation | Zeta Potential (mV) | Reference(s) |

| Pure this compound Liposomes | +40 to +60 | [8] |

| This compound:DOPE:Cholesterol Liposomes | ~ +30 | [9] |

| Bare this compound:Cholesterol Liposomes | +31.4 ± 2.5 | [8] |

| DOPE:this compound (4:1 mass ratio) | +10.60 | [10] |

| DOPE:this compound (2:1 mass ratio) | +25.03 | [10] |

| This compound:Cholesterol with ATRA | +6.4 ± 1.19 | [8] |

Table 2: Particle Size of this compound-Based Formulations The hydrodynamic diameter of liposomes is a key factor in their biological fate, affecting circulation time and cellular uptake. Size is influenced by the formulation composition and the presence of encapsulated cargo.[4]

| Formulation | Particle Size (d.nm) | Reference(s) |

| This compound:DOPE:Cholesterol Liposomes | ~ 150 | [9] |

| This compound:Cholesterol:ATRA Liposomes | 231 ± 2.35 | [8] |

| This compound:Cholesterol (2:1) Blank Liposomes | 415.1 ± 41 | [11] |

| This compound:Cholesterol (2:1) with Pterostilbene | 435.6 ± 50 | [11] |

Note: Complexation with nucleic acids like mRNA or pDNA generally leads to an increase in particle size.[4]

Table 3: Thermal Properties and Binding Constants The phase transition temperature (Tm) reflects the fluidity of the lipid bilayer. This compound has a low transition temperature, and its inclusion in formulations with higher-Tm lipids like DPPC can lower the overall transition temperature of the bilayer.[12][13][14]

| Parameter | Value | Condition/System | Reference(s) |

| Phase Transition Temp. (Tm) | ~ 25.3 °C | DMTAP:this compound (4:1 molar ratio) | [15][16] |

| Binding Constant (K) with tRNA | 1.05 (± 0.30) × 10⁵ M⁻¹ | Aqueous solution | [17] |

Experimental Protocols and Methodologies

Accurate characterization of this compound liposomes is essential for reproducible research and development. Below are detailed methodologies for key analytical techniques.

Liposome Preparation: Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing this compound-based liposomes.[11]

Protocol:

-

Lipid Dissolution: Dissolve this compound and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This creates a thin, uniform lipid film on the inner surface of the flask.

-

Vacuum Drying: Place the flask under a high vacuum for several hours to overnight to remove any residual solvent.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline or Tris buffer) to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.[13]

-

Vesicle Formation: Agitate the flask by vortexing or mechanical shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To produce smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size.

Characterization Techniques

DLS is a non-invasive technique used to measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential of liposomes in suspension.[18][19]

Methodology:

-

Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration to avoid multiple scattering effects. The buffer should be filtered to remove dust and other particulates.

-

Instrument Setup: Use a DLS instrument (e.g., a Zetasizer Nano). Equilibrate the sample to the desired temperature.[4]

-

Size Measurement: The instrument's laser illuminates the sample, and the fluctuations in the intensity of scattered light, caused by the Brownian motion of the liposomes, are measured.[18] The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter from the diffusion coefficient of the particles.[19]

-

Zeta Potential Measurement: For zeta potential, the instrument applies an electric field across the sample. The velocity of the particles under this field (electrophoretic mobility) is measured by laser Doppler velocimetry.[20] The Henry equation is then used to calculate the zeta potential from the mobility.

-

Data Analysis: Report the Z-average diameter, PDI, and zeta potential. Always report the temperature, solvent viscosity, and refractive index used for the measurement.[21]

DSC is a thermoanalytical technique used to determine the phase transition temperature (Tm) of lipids.[22]

Methodology:

-

Sample Preparation: A concentrated liposome suspension is loaded into a DSC sample pan. A reference pan is filled with the same buffer used for the liposome suspension.

-

Thermal Scan: The instrument heats the sample and reference pans at a constant rate (e.g., 0.5 °C/min).[13]

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the lipid bilayer absorbs heat to transition from the gel (ordered) phase to the liquid-crystalline (disordered) phase.

-

Data Analysis: The temperature at the peak of the endotherm is taken as the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition.[15]

Cellular Interaction and Delivery Mechanisms

The ultimate goal of using this compound is to deliver a payload into the cell cytoplasm. This involves a multi-step process, including cellular uptake and subsequent escape from intracellular vesicles.